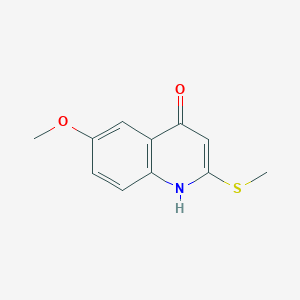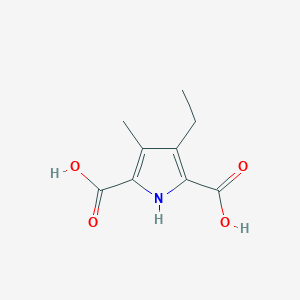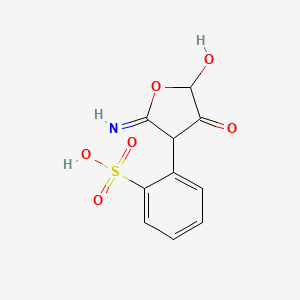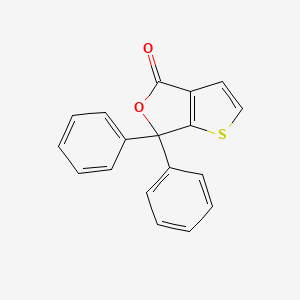
3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a tert-butyl group at position 3 and a phenylthio methyl group at position 5, making it a unique derivative of pyrazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole typically involves the reaction of tert-butyl hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding dihydropyrazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Electrophilic reagents like alkyl halides or aryl halides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyrazole derivatives
Substitution: Various alkyl or aryl substituted pyrazoles
Applications De Recherche Scientifique
3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological pathways, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-butyl)-1H-pyrazole
- 5-(phenylthio)methyl-1H-pyrazole
- 3-(tert-butyl)-5-methyl-1H-pyrazole
Uniqueness
3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole is unique due to the presence of both the tert-butyl and phenylthio methyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
Propriétés
Numéro CAS |
493038-65-6 |
|---|---|
Formule moléculaire |
C14H18N2S |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
3-tert-butyl-5-(phenylsulfanylmethyl)-1H-pyrazole |
InChI |
InChI=1S/C14H18N2S/c1-14(2,3)13-9-11(15-16-13)10-17-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,15,16) |
Clé InChI |
DMBRMJJWIWQUSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NNC(=C1)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


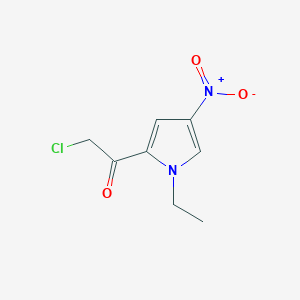
![4-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12886920.png)


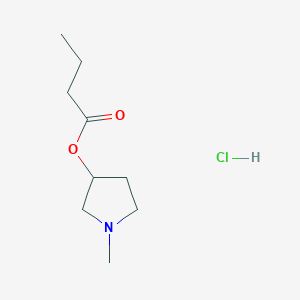
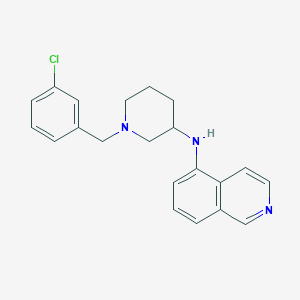
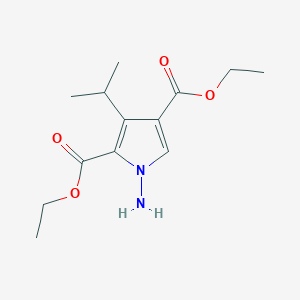
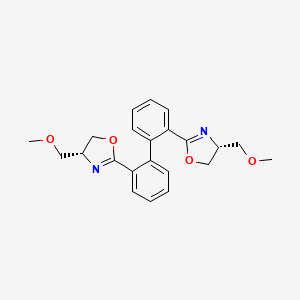
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
